![molecular formula C8H13NS B2824308 2-Methyl-2-(thien-3-yl)propylamine CAS No. 339055-52-6](/img/structure/B2824308.png)
2-Methyl-2-(thien-3-yl)propylamine
Overview
Description
2-Methyl-2-(thien-3-yl)propylamine is a compound that contains a nitrogen atom bonded to a propyl group and a thienyl group. The thienyl group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(thien-3-yl)propylamine involves a nitrogen atom bonded to a propyl group and a thienyl group. The propyl group consists of a three-carbon chain, while the thienyl group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .Scientific Research Applications
Heteroaryl–Heteroaryl Bond Formation
This compound is used in the Indium-Catalyzed Heteroaryl–Heteroaryl Bond Formation through Nucleophilic Aromatic Substitution . This process is significant in the synthesis of various essential structural motifs in realms such as natural products, bioactive molecules, pharmaceuticals, nutrients (vitamins), agrochemicals, dyes, liquid crystals, and functional polymers .
Transition Metal Catalysis
2-Methyl-2-(thien-3-yl)propylamine is utilized in transition metal catalysis . This strategy allows for the construction of diverse types of bonds on heteroaryl rings .
Nucleophilic Aromatic Substitution (SNAr) Reaction
This compound is involved in the nucleophilic aromatic substitution (SNAr) reaction . This reaction is often used to functionalize heteroaryl rings .
Concerted SNAr Reaction
2-Methyl-2-(thien-3-yl)propylamine can also be used in the concerted SNAr reaction . This reaction expands the scope of the heteroaryl electrophile .
Synthesis of Substituted Iminofuranones
The compound is used in the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids . This process results in the formation of a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .
Synthesis of Bioactive Molecules
2-Methyl-2-(thien-3-yl)propylamine is used in the synthesis of bioactive molecules . These molecules have significant applications in the field of medicine and healthcare .
Mechanism of Action
Target of Action
The primary target of the compound “2-Methyl-2-(thien-3-yl)propylamine” is currently unknown. This compound belongs to the class of organic compounds known as amines, which are characterized by their functional group that contains a basic nitrogen atom . Amines play a significant role in the biological system, often acting as neurotransmitters or precursors to neurotransmitters . .
Mode of Action
As an amine, it may interact with various biological targets, such as receptors or enzymes, and modulate their activity . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Amines can be involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes . The downstream effects of these pathways can vary widely, depending on the specific context and the targets involved.
Result of Action
As an amine, it could potentially influence various cellular processes, such as signal transduction, gene expression, or metabolic pathways . The specific effects would depend on the compound’s targets and the cells’ biochemical context.
properties
IUPAC Name |
2-methyl-2-thiophen-3-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHOKBSEMKQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(thien-3-yl)propylamine |
Synthesis routes and methods
Procedure details
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